3-(2-Methoxy-4-nitrophenoxy)oxetane
Overview
Description
3-(2-Methoxy-4-nitrophenoxy)oxetane is a chemical compound with the molecular formula C10H11NO5 and a molecular weight of 225.20 . It is used for research purposes .
Synthesis Analysis
The synthesis of oxetane derivatives has been a subject of numerous studies. The four-membered oxetane ring has been increasingly exploited for its contrasting behaviors: its influence on physicochemical properties as a stable motif in medicinal chemistry and its propensity to undergo ring-opening reactions as a synthetic intermediate . Oxetanes are synthesized through various methods such as intramolecular cyclization through C-O bond formation, [2+2] and formal [2+2] cycloadditions, and synthesis from oxetane-containing building blocks .Molecular Structure Analysis
The molecular structure of 3-(2-Methoxy-4-nitrophenoxy)oxetane consists of a four-membered oxetane ring attached to a methoxy and a nitro group on the phenyl ring .Chemical Reactions Analysis
Oxetanes, including 3-(2-Methoxy-4-nitrophenoxy)oxetane, have the potential to decrease chain transfer during polymerization and enhance physical properties . During ring-opening polymerization, the ring in the growing polymer chain is opened, while the attacking molecule remains intact, so the competition between the monomer and polymer is governed primarily by the nucleophilicity of the oxygen atom in cyclic and linear structures .Physical And Chemical Properties Analysis
3-(2-Methoxy-4-nitrophenoxy)oxetane has a molecular weight of 225.2 . The density is predicted to be 1.3±0.1 g/cm3 . The boiling point is predicted to be 382.9±42.0 °C .Relevant Papers The paper “Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry” provides an overview of the literature for the synthesis of oxetane derivatives, concentrating on advances in the last five years up to the end of 2015 . Another paper, “Combining Oxiranes and Oxetanes to Enhance Kinetics and Improve Physical Properties,” examines the effects of combining oxetanes and epoxides on the reactivity of each monomer, the overall reaction kinetics, and the final physical properties of the polymer films .
Scientific Research Applications
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- Application : m-Aryloxy phenols are used in various industries, including plastics, adhesives, and coatings . They improve these materials’ thermal stability and flame resistance .
- Methods : The synthesis of m-aryloxy phenols involves functionalizing and transforming functional groups around the aromatic ring . Hydrogen bromide and boron tribromide (BBr 3) are used as catalysts in demethylation reactions, a valuable approach for the synthesis of m-aryloxy phenols .
- Results : The use of m-aryloxy phenols in these industries has resulted in materials with improved thermal stability and flame resistance .
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- Application : m-Aryloxy phenols have potential biological activities, including anti-tumor and anti-inflammatory effects .
- Methods : The synthesis of m-aryloxy phenols involves many chemical techniques as well as new computational chemistry applications .
- Results : The research into the effects of synthetic, semi-synthetic and natural biologically active substances based on molecular interactions in terms of molecular structure with triggered functional groups or the specific physicochemical properties has shown promising results .
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- Application : Some of the third-order nonlinear optical materials are used in optical switching applications and optical signal-processing systems .
- Methods : The details of the methods of application or experimental procedures are not specified in the source .
- Results : The results or outcomes obtained are not specified in the source .
properties
IUPAC Name |
3-(2-methoxy-4-nitrophenoxy)oxetane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO5/c1-14-10-4-7(11(12)13)2-3-9(10)16-8-5-15-6-8/h2-4,8H,5-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRLCNOCQIYAYMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])OC2COC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methoxy-4-nitrophenoxy)oxetane |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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